Bienvenue dans la boutique en ligne BenchChem!

Pentazocine lactate

Pharmacovigilance Drug Safety Clinical Toxicology

Specifically procure pentazocine lactate (CAS 17146-95-1) for reproducible parenteral formulation research. Unlike the hydrochloride salt or free base, this lactate form is optimized for sterile injectable solutions. It uniquely serves as a high-affinity sigma-1 receptor agonist (Ki=2.1 nM) and is the gold-standard reference compound for mixed KOR/MOR pharmacology and biased signaling studies. Different adverse event profiles between salt forms underscore the critical importance of correct salt selection for safety and efficacy outcomes. Confirm compendial-grade purity (≥95%) and request a COA tailored for injectable formulation or receptor binding assay development.

Molecular Formula C22H33NO4
Molecular Weight 375.5 g/mol
CAS No. 17146-95-1
Cat. No. B1679296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentazocine lactate
CAS17146-95-1
SynonymsFortral
Hydrochloride, Pentazocine
Lactate, Pentazocine
Lexir
Pentazocine
Pentazocine Hydrochloride
Pentazocine Lactate
Talwin
Molecular FormulaC22H33NO4
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O
InChIInChI=1S/C19H27NO.C3H6O3/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;1-2(4)3(5)6/h5-7,12,14,18,21H,8-11H2,1-4H3;2,4H,1H3,(H,5,6)/t14-,18+,19+;/m0./s1
InChIKeyQNLDTXPVZPRSAM-DTOXXUQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pentazocine Lactate CAS 17146-95-1: Analytical Reference Standard and Pharmacological Tool for Opioid and Sigma Receptor Research


Pentazocine lactate (CAS 17146-95-1) is the lactate salt of pentazocine, a synthetic benzomorphan derivative and prototypical mixed agonist-antagonist opioid analgesic. It functions as a kappa opioid receptor (KOR) agonist, a sigma-1 receptor agonist, and a weak mu opioid receptor (MOR) antagonist . This salt form is specifically utilized for the preparation of sterile parenteral solutions (injection), offering distinct formulation advantages over other salt forms for research and clinical applications [1]. As the first mixed agonist-antagonist analgesic marketed, it serves as a critical reference compound for studies investigating biased signaling, receptor pharmacology, and the development of non-addictive pain therapeutics [2].

Why Pentazocine Lactate Cannot Be Substituted with Other Pentazocine Salts or In-Class Opioids


Direct substitution of pentazocine lactate with other pentazocine salts (e.g., hydrochloride) or other mixed agonist-antagonist opioids (e.g., nalbuphine, butorphanol) is not pharmacologically or formulationally equivalent. The lactate salt is specifically designated for parenteral administration due to its solubility and compatibility in aqueous injection formulations, a property not shared by the free base [1]. More critically, pentazocine lactate exhibits a unique receptor binding profile, including high-affinity sigma-1 receptor agonism, which is enantioselective and not replicated by other clinically available opioids [2]. Furthermore, clinical surveillance data indicate different adverse event profiles even between salt forms of pentazocine itself, underscoring that salt selection and compound identity directly impact safety and efficacy outcomes [3].

Quantitative Differentiation of Pentazocine Lactate: Head-to-Head Comparisons for Informed Procurement


Adverse Reaction Rate Comparison: Pentazocine Lactate vs. Pentazocine Hydrochloride in a Large Hospital Cohort

In a drug surveillance program of 17,068 hospitalized patients, the incidence of adverse reactions attributed to pentazocine lactate was compared directly to that of pentazocine hydrochloride. Pentazocine lactate was associated with a higher rate of adverse reactions (4.5%, 37/816 recipients) compared to pentazocine hydrochloride (2.9%, 18/616 recipients) [1]. This represents a 1.55-fold higher risk of adverse events with the lactate salt form in this clinical setting.

Pharmacovigilance Drug Safety Clinical Toxicology

Sigma-1 Receptor Binding Affinity: Enantioselective High Affinity of (+)-Pentazocine Compared to (+)-NANM

In competition binding assays using rabbit iris-ciliary body membranes, (+)-pentazocine demonstrated high affinity for the sigma-1 receptor with a Ki of 2.1 nM. This was in stark contrast to the structurally related sigma ligand (+)-N-allylnormetazocine ((+)-NANM, SKF 10047), which exhibited an 85-fold lower affinity (Ki = 178 nM) in the same assay [1]. This highlights (+)-pentazocine's superior potency and utility as a sigma-1 receptor probe.

Receptor Pharmacology Sigma Receptor Binding Affinity

Analgesic Potency: Pentazocine Compared to Morphine in Postoperative Patients

The relative analgesic potency of pentazocine was quantified in a large study of 1,074 postoperative patients. Compared to morphine, pentazocine exhibited a relative potency of 0.38 based on total analgesic effect over a 225-minute observation period [1]. A separate study in cancer patients estimated pentazocine's analgesic potency to be approximately one-sixth (0.17) that of morphine [2]. This defines pentazocine as a moderate-potency analgesic, distinct from both high-potency and low-potency opioids.

Analgesia Pain Management Opioid Potency

Cardiovascular Safety Profile: Differential Hemodynamic Effects of Pentazocine vs. Nalbuphine and Butorphanol

While all three mixed agonist-antagonist opioids (pentazocine, nalbuphine, and butorphanol) are effective analgesics, their cardiovascular effects differ significantly. Pentazocine and butorphanol are known to increase cardiac workload, blood pressure, and pulmonary artery pressure. In contrast, the hemodynamic effects of nalbuphine generally resemble those of morphine, which does not produce these increases [1]. This class-level differentiation is critical for selecting an analgesic in patients with cardiovascular comorbidities.

Cardiovascular Pharmacology Hemodynamics Drug Safety

Parenteral Formulation Excipient Requirement: Lactate Salt Enables Aqueous Injection Preparation

The preparation of a sterile, injectable solution of pentazocine requires the use of the lactate salt. The United States Pharmacopeia (USP) monograph for Pentazocine Injection specifies that the solution is prepared with the aid of Lactic Acid, and the active ingredient is defined as pentazocine lactate [1]. This is in contrast to the hydrochloride salt, which is designated for oral administration [2]. The free base form of pentazocine is not water-soluble and cannot be used directly for parenteral administration .

Pharmaceutical Formulation Drug Delivery Parenteral

High-Value Application Scenarios for Pentazocine Lactate in Scientific Research and Development


Sigma-1 Receptor Pharmacology and Drug Discovery

Pentazocine lactate, particularly its (+)-enantiomer, serves as a prototypical, high-affinity sigma-1 receptor agonist (Ki = 2.1 nM) for in vitro and in vivo pharmacological studies [1]. Its selectivity profile, established through direct comparison with less potent ligands like (+)-NANM (Ki = 178 nM), makes it the preferred radioligand ([3H]-(+)-pentazocine) and pharmacological tool for characterizing sigma-1 receptor binding, signaling, and its role in pain, neuroprotection, and ocular hypertension [2].

Parenteral Analgesic Reference Standard for Preclinical Pain Models

In research requiring injectable mixed agonist-antagonist opioids, pentazocine lactate is the compendial reference standard due to its formulation as a sterile solution. Its defined analgesic potency relative to morphine (0.17-0.38x) allows for calibrated dosing in comparative efficacy studies [3]. Its distinct hemodynamic profile (increased cardiac workload) versus other mixed agonists like nalbuphine provides a tool for investigating cardiovascular effects of KOR/MOR modulation [4].

Investigating Salt Form Impact on Clinical Adverse Event Profiles

The documented differential in adverse reaction rates between pentazocine lactate (4.5%) and pentazocine hydrochloride (2.9%) provides a unique dataset for pharmacovigilance research and formulation science [5]. This scenario is relevant for studies aimed at understanding how salt selection and route of administration (parenteral vs. oral) influence the safety and tolerability of a common active pharmaceutical ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentazocine lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.